molecular formula C19H19N3O3 B2523839 5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid CAS No. 927556-29-4

5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid

Cat. No. B2523839
CAS RN: 927556-29-4
M. Wt: 337.379
InChI Key: RCGOYAXTZZIBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Imidazole: A Versatile Heterocycle

Imidazole, a five-membered heterocyclic ring, consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It plays a pivotal role in various natural products, including histidine, purine, histamine, and DNA structures. Imidazole exhibits both acidic and basic properties due to its amphoteric nature. Notably, it exists in two equivalent tautomeric forms, thanks to the positive charge on either of its nitrogen atoms. Let’s explore its applications:

Antibacterial and Antimycobacterial Activities: Derivatives of 1,3-diazole (imidazole) demonstrate potent antibacterial and antimycobacterial effects. Researchers have synthesized compounds with imidazole moieties and evaluated their activity against bacterial strains. For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide exhibited promising anti-tubercular activity .

Anti-Inflammatory and Antitumor Properties: Imidazole derivatives have shown anti-inflammatory and antitumor effects. These compounds may modulate inflammatory pathways and inhibit tumor growth. Further research is needed to explore specific mechanisms and potential drug candidates.

Antidiabetic and Antioxidant Effects: Some imidazole-containing molecules exhibit antidiabetic properties by influencing glucose metabolism. Additionally, imidazole derivatives act as antioxidants, scavenging free radicals and protecting cells from oxidative stress.

Antiviral and Antipyretic Activities: Certain imidazole-based drugs, such as enviroxime (an antiviral agent) and clemizole (an antihistaminic), have been used clinically. Their antiviral and antipyretic effects contribute to their therapeutic value.

Other Applications: Imidazole derivatives have been investigated for their potential in treating rheumatoid arthritis (e.g., azathioprine), Hodgkin’s disease (e.g., dacarbazine), and protozoal infections (e.g., tinidazole, ornidazole).

Future Prospects

Given the increasing challenges posed by antimicrobial resistance (AMR), imidazole-based compounds remain an essential area of research. Scientists continue to explore novel synthetic routes and evaluate their pharmacological activities. As we unravel more about imidazole’s versatility, it may pave the way for innovative drug development .

Mechanism of Action

The tumor inhibitory mechanism of the Pd (II) complex is due to its antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis .

Safety and Hazards

The compounds were shown non-toxic in nature after screened for cytotoxicity against the cancer cell lines of human cervical (HeLa) and Supt1 .

Future Directions

The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name

5-[2-(6-methyl-1H-benzimidazol-2-yl)anilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-9-10-15-16(11-12)22-19(21-15)13-5-2-3-6-14(13)20-17(23)7-4-8-18(24)25/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,20,23)(H,21,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGOYAXTZZIBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid

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